3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl-
Overview
Description
3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- is a chemical compound known for its unique structure and properties It belongs to the class of isoquinolinones, which are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including condensation, cyclization, and methylation. Specific reagents and catalysts, such as acids or bases, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and conditions to maintain consistency and efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced isoquinolinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroisoquinolinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse isoquinolinone derivatives.
Scientific Research Applications
3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1-methyl-3,5-dihydro-benzo[d][1,2]diazepin-4-one
- Methyl 3-(7,8-dimethoxy-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-5-yl)benzoate
Uniqueness
3(2H)-Isoquinolinone, 7,8-dimethoxy-1-methyl- is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds
Properties
IUPAC Name |
7,8-dimethoxy-1-methyl-2H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-11-8(6-10(14)13-7)4-5-9(15-2)12(11)16-3/h4-6H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAUOKVGLRPQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1)C=CC(=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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